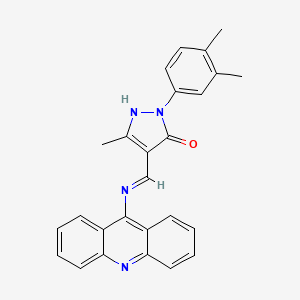![molecular formula C18H18O6 B4942076 7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4942076.png)
7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound with the molecular formula C18H18O6. This compound is known for its unique chemical structure, which includes a chromenone core with two oxopropoxy groups attached at the 7 and 9 positions. It has a molecular weight of 330.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate chromenone derivatives with oxopropoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxopropoxy groups or the chromenone core.
Substitution: The oxopropoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromenone derivatives with different substituents at the 7 and 9 positions. Examples include:
- 7,9-DIMETHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- 7,9-DIHYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE .
Uniqueness
What sets 7,9-BIS(2-OXOPROPOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart is its specific oxopropoxy substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
7,9-bis(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-10(19)8-22-12-6-15(23-9-11(2)20)17-13-4-3-5-14(13)18(21)24-16(17)7-12/h6-7H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIWKDMPLNYQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
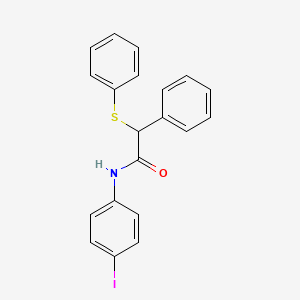
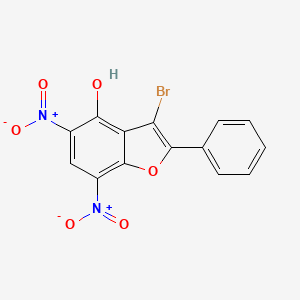
![1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B4942012.png)
![2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL](/img/structure/B4942030.png)
![Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
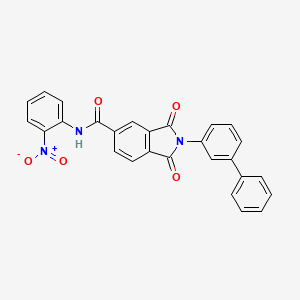
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide](/img/structure/B4942070.png)
![(5Z)-5-[[3-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4942081.png)
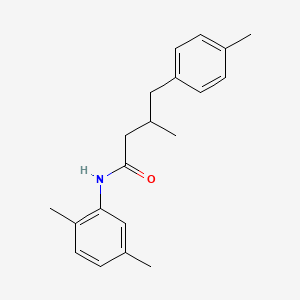
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
